

Historical context of the first synthesis of 3-Chloro-2-butanol

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Compound of Interest

Compound Name: 3-Chloro-2-butanol

Cat. No.: B1620176

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Unveiling the Past: The First Synthesis of 3-Chloro-2-butanol

While the precise moment of the first synthesis of **3-Chloro-2-butanol** remains somewhat obscured in the annals of chemical history, its creation is intrinsically linked to the pioneering work on the addition of hypohalous acids to olefins in the mid-19th century. The foundational reaction, the addition of hypochlorous acid to butene, was first detailed by the French chemist Charles Adolphe Wurtz in 1863.

Wurtz, a prominent figure in the development of organic chemistry, was instrumental in exploring the reactions of alkenes. His investigations into the reactions of ethylene with hypochlorous acid led to the synthesis of ethylene chlorohydrin. This work laid the theoretical and practical groundwork for the synthesis of other chlorohydrins, including **3-Chloro-2-butanol**, which would have been referred to at the time as butylene chlorohydrin.

Although a specific publication by Wurtz detailing the synthesis of **3-Chloro-2-butanol** from butene has not been identified, his extensive research on the reactions of olefins with hypochlorous acid strongly suggests that he or his contemporaries would have performed this logical extension of his work. The reaction of 2-butene with hypochlorous acid would have been the direct route to **3-Chloro-2-butanol**.

Later, in 1881, the Belgian chemist Louis Henry reported on the properties of various chlorohydrins in the Bulletin de l'Académie Royale de Belgique, further solidifying the

understanding of this class of compounds. While not the first synthesis, Henry's work contributed to the characterization and knowledge of these molecules.

Experimental Protocol: The Hypothetical First Synthesis

Based on the established chemistry of the time, the first synthesis of **3-Chloro-2-butanol** would have likely followed a procedure similar to Wurtz's synthesis of ethylene chlorohydrin. The protocol would have involved the in-situ generation of hypochlorous acid from chlorine gas and water, followed by its reaction with 2-butene.

Materials:

- 2-Butene (gas)
- Chlorine (gas)
- Water
- Apparatus for gas generation and reaction, likely including a series of wash bottles and a reaction vessel.

Procedure:

- A stream of chlorine gas would be passed through a series of wash bottles containing water. This would generate an aqueous solution of hypochlorous acid (HOCl) and hydrochloric acid (HCl).
- The gaseous 2-butene would then be bubbled through this acidic aqueous solution.
- The reaction mixture would be allowed to stand, likely for an extended period, to allow for the electrophilic addition of hypochlorous acid across the double bond of 2-butene.
- The resulting solution would contain a mixture of the two regioisomers, **3-Chloro-2-butanol** and 2-chloro-3-butanol, along with unreacted starting materials and byproducts such as 2,3-dichlorobutane.

- Purification would have been a significant challenge at the time, likely involving fractional distillation to separate the desired chlorohydrin from the reaction mixture.

Quantitative Data

Historical records of quantitative data such as reaction yields, precise temperatures, and pressures for this specific synthesis are not readily available. The focus of early organic chemistry was often on the isolation and characterization of new compounds rather than the optimization of reaction conditions.

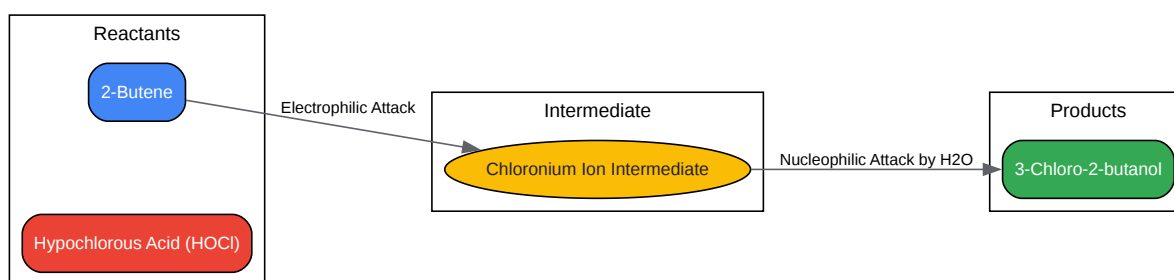
Parameter	Hypothetical Value/Condition	Notes
Reactants	2-Butene, Chlorine, Water	The exact molar ratios would have been determined empirically.
Temperature	Room temperature	Early organic reactions were often conducted at ambient temperatures unless heating was explicitly required. The reaction is exothermic and might have required cooling.
Pressure	Atmospheric pressure	Reactions involving gases at this time were typically carried out at or near atmospheric pressure.
Reaction Time	Several hours to days	Without modern analytical techniques, reaction completion would have been judged by observable changes, and reactions were often left for extended periods.
Yield	Low to moderate	Given the formation of byproducts and the purification methods available, the isolated yield of 3-Chloro-2-butanol would likely have been modest.

Reaction Mechanism and Stereochemistry

The underlying chemical principles of the reaction were not fully understood in the 19th century as they are today. The modern understanding of the reaction mechanism involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a water molecule.

This mechanism explains the anti-addition of the chlorine and hydroxyl groups, leading to the formation of specific stereoisomers. For the reaction of cis-2-butene, this would result in the formation of a racemic mixture of (2R,3R)-**3-chloro-2-butanol** and (2S,3S)-**3-chloro-2-butanol**. The reaction of trans-2-butene would yield the meso compound, (2R,3S)-**3-chloro-2-butanol**.

Signaling Pathway Diagram



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Reaction pathway for the synthesis of **3-Chloro-2-butanol**.

In conclusion, while a singular "discovery" paper for the first synthesis of **3-Chloro-2-butanol** is not apparent, its genesis is firmly rooted in the foundational work of Charles Adolphe Wurtz in the 1860s on the addition of hypohalous acids to olefins. This pioneering research paved the way for the creation and subsequent study of this important class of chlorohydrins.

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